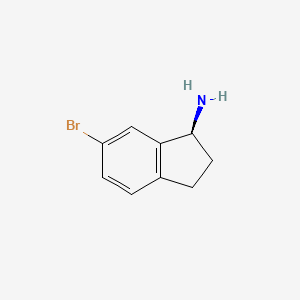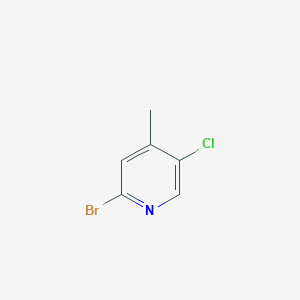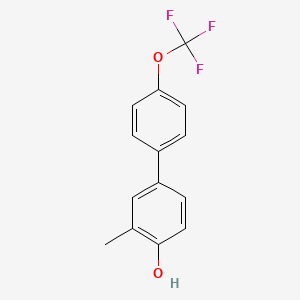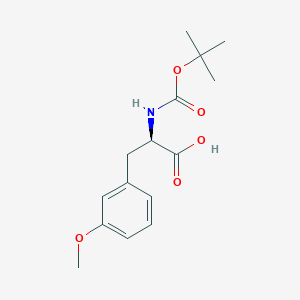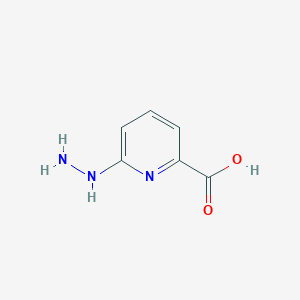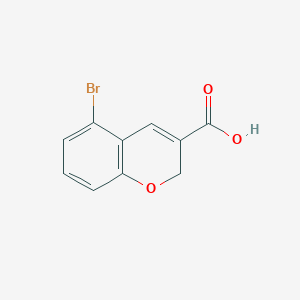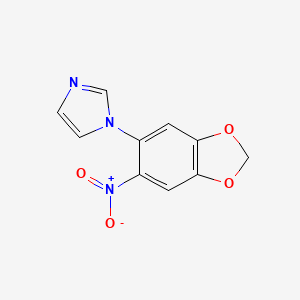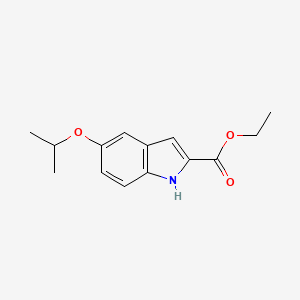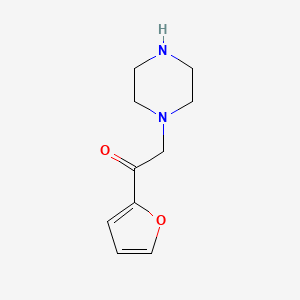
1-(2-Furyl)-2-piperazinylethan-1-one
Descripción general
Descripción
The compound “1-(2-Furyl)-2-piperazinylethan-1-one” seems to be a complex organic compound. Based on its name, it likely contains a furyl group (a furan ring), a piperazine ring, and a ketone group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Furyl)-2-piperazinylethan-1-one” are not available, related furyl compounds have been synthesized from 2-furyl methyl carbinol . Other synthesis methods involve thermal dehydration of pentose and hexose sugars .Aplicaciones Científicas De Investigación
Alzheimer's Disease Therapeutics
A study synthesized multifunctional amides, including 2-Furyl(1-piperazinyl)methanone derivatives, to explore their enzyme inhibitory potentials and cytotoxicity. These compounds demonstrated moderate enzyme inhibitory potentials with mild cytotoxicity, indicating their potential as templates for new drugs against Alzheimer's disease. Specifically, a compound showed very good activity against acetyl and butyrylcholinesterase enzymes, which are targeted for Alzheimer's treatment (Mubashir Hassan et al., 2018).
Antibacterial Agents
Another research effort focused on synthesizing 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives to ascertain their antibacterial potential. The study found these molecules to be decent inhibitors against both Gram-negative and Gram-positive bacteria, showing potential as therapeutic agents. Among these, a specific derivative exhibited the lowest minimum inhibitory concentration (MIC) against S. Typhi, comparable to the reference standard, ciprofloxacin (M. Abbasi et al., 2018).
Enzyme Inhibitory Activity
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and showed good enzyme inhibitory activity. One compound, in particular, exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, indicating its potential as a therapeutic agent (G. Hussain et al., 2017).
Therapeutic Agent Development
Further research synthesized {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach. These compounds exhibited considerable inhibitory activity against α-glucosidase enzyme, in addition to being evaluated for hemolytic and cytotoxic profiles, suggesting their utility as possible therapeutic agents (Muhammad Athar Abbasi et al., 2019).
Mecanismo De Acción
Target of Action
Many furan derivatives have been found to interact with various biological targets. For example, some furan derivatives have been found to stimulate platelet-soluble guanylate cyclase and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Mode of Action
The mode of action of furan derivatives can vary widely depending on the specific compound and its targets. Some furan derivatives work by stimulating or inhibiting specific enzymes, thereby affecting cellular processes .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. For example, some furan derivatives have been found to affect the guanylate cyclase pathway, leading to changes in cGMP levels .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of furan derivatives can vary widely depending on the specific compound and its chemical properties .
Result of Action
The result of a compound’s action can vary depending on its targets and mode of action. For example, some furan derivatives have been found to have antiplatelet and anticancer activities .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the way it interacts with its targets .
Propiedades
IUPAC Name |
1-(furan-2-yl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFEWFXXHEAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-2-piperazinylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



